N'-Desmethyl Amonafide

Description

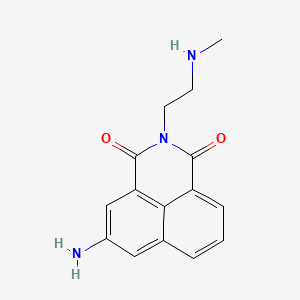

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-[2-(methylamino)ethyl]benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-17-5-6-18-14(19)11-4-2-3-9-7-10(16)8-12(13(9)11)15(18)20/h2-4,7-8,17H,5-6,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLYCGLQHZUVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675803 | |

| Record name | 5-Amino-2-[2-(methylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114991-16-1 | |

| Record name | 5-Amino-2-[2-(methylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biotransformation and Metabolic Pathways of Amonafide Yielding N Desmethyl Amonafide

In Vitro and In Vivo Identification of Amonafide (B1665376) Metabolites

The biotransformation of Amonafide has been investigated in both preclinical and clinical studies, revealing extensive metabolism. nih.govnih.gov In humans, the drug undergoes several metabolic reactions, including N-acetylation of the primary amino group, N-demethylation, and N-glucuronidation. jst.go.jp Studies in dogs with a deficiency in N-acetylating capacity showed that Amonafide is metabolized to its N-demethylated form and the N-oxide of the N,N-dimethylaminoethyl side chain. jst.go.jpnih.gov

A variety of sophisticated analytical techniques have been employed to identify and quantify Amonafide and its metabolites in biological matrices. High-Performance Liquid Chromatography (HPLC) is a fundamental method used for the separation and determination of Amonafide concentrations in plasma and urine. nih.govnih.gov To identify the structures of various metabolites, HPLC is often coupled with mass spectrometry (MS).

Specifically, thermospray liquid chromatography-mass spectrometry (LC/MS) has been a key technique, enabling the identification of eight different urinary metabolites in human studies. nih.gov This combination allows for the separation of compounds by HPLC, followed by their mass analysis, providing structural information for definitive identification. nih.govbertin-bioreagent.com These analytical methods are essential for distinguishing the parent drug from its various metabolic products, such as N'-Desmethyl Amonafide and N-acetylated species. vulcanchem.comrsc.org

Table 1: Analytical Methods for Amonafide Metabolite Detection

| Analytical Technique | Application | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification of Amonafide in plasma and urine. | nih.govnih.gov |

| Thermospray Liquid Chromatography-Mass Spectrometry (LC/MS) | Identification of multiple urinary metabolites in humans. | nih.gov |

| Fluorometry | Used in conjunction with HPLC for disposition studies in dogs. | nih.gov |

Analytical Methodologies for Metabolite Detection (e.g., HPLC/MS)

Enzymatic Systems Involved in N-Demethylation

The biotransformation of drugs, including the N-demethylation of Amonafide, is primarily mediated by enzyme systems within the body. The Cytochrome P450 superfamily is a major contributor to this process.

The Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases that play a central role in the metabolism of a wide array of xenobiotics and endogenous compounds. youtube.comannualreviews.org These enzymes are responsible for catalyzing various oxidative reactions, including N-dealkylation, hydroxylation, and epoxidation. nih.govdntb.gov.ua

Simulation studies and experimental data suggest that the CYP1A2 isoform is involved in the N-demethylation of Amonafide. jst.go.jpnih.govresearchgate.net Placements of the Amonafide molecule on a CYP1A2 template model indicate that N-demethylation is a feasible reaction. jst.go.jp Other CYP isoforms, such as CYP3A4 and CYP2C9, have also been considered in the broader metabolism of Amonafide, although their specific roles in N-demethylation are less defined compared to CYP1A2. jst.go.jpnih.gov The involvement of multiple CYP enzymes highlights the complexity of drug metabolism pathways. tandfonline.com

Table 2: CYP450 Isoforms and Their Potential Role in Amonafide Metabolism

| CYP Isoform | Proposed Role in Amonafide Metabolism | Reference |

|---|---|---|

| CYP1A2 | N-demethylation | jst.go.jpnih.gov |

| CYP3A4 | Potential involvement in oxidation (e.g., mono-hydroxylation). | jst.go.jp |

| CYP2C9 | Possible involvement in N-demethylation. | jst.go.jp |

While Cytochrome P450 enzymes are the primary catalysts for many N-demethylation reactions, other enzyme systems can also contribute to this type of biotransformation. Flavin-containing monooxygenases (FMOs), for example, are another class of enzymes that can catalyze the oxidation of nitrogen-containing compounds. google.com Although the direct involvement of FMOs in Amonafide's N-demethylation is not extensively documented in the provided context, they represent a potential alternative or minor pathway for such reactions in a general metabolic context. The primary documented pathway for Amonafide's N-demethylation, however, remains centered on the action of CYP enzymes. jst.go.jp

Cytochrome P450 Enzymes and Their Isoforms Implicated in Amonafide Metabolism (General Context)

Comparative Metabolism of Amonafide and Structurally Related Compounds

To overcome some of the metabolic liabilities of Amonafide, particularly the variable N-acetylation by N-acetyltransferase 2 (NAT2) which is linked to toxicity, structurally related compounds have been synthesized and studied. aacrjournals.orgresearchgate.net These analogues often feature modifications designed to alter their metabolic profiles.

For instance, a class of compounds known as numonafides was developed by moving the amino group from the 5-position to the 6-position of the naphthalimide ring. researchgate.netnih.gov This structural change prevents the compound from being a substrate for NAT2, thus avoiding the formation of the toxic N-acetyl metabolite. researchgate.net Compounds like 6-amino-numonafide (AN) and 6-methoxyethylamino-numonafide (B8254623) (MEAN) demonstrate similar in vitro anticancer mechanisms to Amonafide but are not acetylated. nih.gov

Another analogue, R16 , was synthesized by substituting the 5'-amino group with a heterocyclic group. aacrjournals.org This modification was also intended to reduce toxicity. In vivo studies with R16 in mice did not detect the N-acetyl metabolite that is characteristic of Amonafide metabolism. aacrjournals.org

The metabolism of Elinafide , another naphthalimide derivative, has also been considered in comparative studies. researchgate.net The development of these analogues illustrates a key strategy in medicinal chemistry: modifying a lead compound's structure to optimize its metabolic pathway, aiming to enhance its therapeutic index by reducing the formation of toxic metabolites. researchgate.netaacrjournals.org

Analysis of N-Acetylation Pathways and Their Impact on Amonafide's Fate

Amonafide undergoes extensive metabolism in the body, with N-acetylation being a prominent pathway. jodrugs.comnih.gov This process involves the transfer of an acetyl group to the amonafide molecule, resulting in the formation of N-acetyl-amonafide. nih.govaacrjournals.org This metabolic conversion is primarily catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. aacrjournals.orgrhhz.netnih.gov The activity of NAT2 is subject to genetic polymorphism, leading to significant inter-individual differences in the rate and extent of amonafide acetylation. taylorandfrancis.comscispace.com

Individuals can be categorized as "fast acetylators" or "slow acetylators" based on their genetic makeup. taylorandfrancis.com Fast acetylators metabolize amonafide to N-acetyl-amonafide more rapidly and to a greater extent, leading to higher plasma concentrations of this metabolite. jodrugs.comascopubs.org Conversely, slow acetylators exhibit a slower rate of N-acetylation. taylorandfrancis.com These differences in metabolic rate have been linked to variations in the toxicity profile of amonafide. nih.govaacrjournals.org

N-acetyl-amonafide is not an inactive byproduct; it is a pharmacologically active metabolite with cytotoxic activity. jodrugs.comnih.gov In some instances, it has been shown to be nearly as potent as the parent compound, amonafide. ascopubs.org The formation of N-acetylated species appears to be a major route of amonafide metabolism. nih.gov However, studies have also identified other metabolites, including N'-Desmethyl-amonafide, which is formed through a different metabolic pathway. nih.gov The biotransformation of mitonafide, a related compound, also leads to the formation of amonafide, N-acetyl-amonafide, and N-desmethyl-amonafide. nih.gov

The table below summarizes the key molecules involved in the N-acetylation of amonafide.

| Compound Name | Role in Pathway |

| Amonafide | Parent drug undergoing metabolism |

| N-acetyl-amonafide | Active metabolite formed through N-acetylation |

| N-acetyltransferase 2 (NAT2) | Enzyme primarily responsible for N-acetylation |

| This compound | A metabolite formed through a separate pathway |

Pharmacological Activity of N Desmethyl Amonafide

Mechanisms of Action at the Molecular and Cellular Level

Cell Cycle Perturbations (e.g., G2 arrest)

There is currently no specific data available in the reviewed scientific literature that details the direct effects of N'-Desmethyl Amonafide (B1665376) on cell cycle progression. The parent compound, amonafide, is a known DNA damaging agent and topoisomerase II inhibitor that has been shown to induce cell cycle arrest, typically in the G2/M or S phase, in various cancer cell lines. nih.govnih.gov For instance, one novel amonafide analogue, R16, was found to induce G2-M arrest. acs.org However, whether the N'-desmethyl metabolite retains this characteristic activity, and to what extent, has not been explicitly documented.

Comparative Pharmacological Activity with Amonafide and Other Analogs

Direct comparisons of the cytotoxic potency and efficacy of N'-Desmethyl Amonafide to its parent compound, amonafide, are not detailed in the available research. However, studies on structurally similar compounds offer some insight. For example, research on azonafide (B1242303), an analogue of amonafide, identified a mono-N'-desmethyl metabolite. nih.gov This metabolite exhibited decreased cytotoxicity relative to azonafide. While it did retain the ability to inhibit topoisomerase II, its potency was lower than that of the parent compound. nih.gov This suggests that N'-demethylation might lead to a reduction in cytotoxic activity.

In studies of amonafide itself, other metabolites have been evaluated. The N-acetylated metabolite of amonafide is known to be pharmacologically active and contributes to the parent drug's toxicity profile. nih.govtaylorandfrancis.com In contrast, the N'-oxide metabolite of amonafide was found to be inactive in in vitro cytotoxicity tests. This highlights that metabolic changes to the amonafide structure can have significant and varied impacts on its biological activity.

N-demethylation is a recognized metabolic pathway for amonafide in humans. nih.govresearchgate.net The primary implication of this metabolic step, as suggested by research on the related compound azonafide, is that it may represent a detoxification pathway. nih.gov The study on azonafide concluded that its metabolism, which includes the formation of N'-desmethyl metabolites, leads to derivatives with reduced cytotoxic and topoisomerase II inhibitory potency. nih.gov

Preclinical Investigations of N Desmethyl Amonafide

In Vivo Efficacy Studies in Animal Models of Cancer

There is a lack of available data from in vivo studies, such as xenograft models, that specifically evaluate the antitumor activity of N'-Desmethyl Amonafide (B1665376). Preclinical efficacy studies have predominantly focused on the parent drug, Amonafide, or its specially designed analogues, such as numonafides and R16, which were developed to circumvent the toxicity associated with the N-acetyl metabolite. nih.govnih.govresearchgate.netaacrjournals.org

Antitumor Activity in Xenograft Models

No specific reports on the efficacy of N'-Desmethyl Amonafide in human tumor xenograft models were identified.

Efficacy in Specific Cancer Types (e.g., Liver, Gastric Cancers)

Information regarding the efficacy of this compound in specific cancer types like liver or gastric cancer is not present in the reviewed literature. Research on Amonafide derivatives in these cancers has centered on compounds like methoxyethylamino-numonafide (MEAN). nih.govnih.gov

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Models

While the formation of this compound in dogs is established, a detailed characterization of its own pharmacokinetic and pharmacodynamic properties is not available. nih.govjst.go.jpnih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Specific ADME studies for this compound have not been published. Preclinical pharmacokinetic studies on Amonafide in dogs noted that the parent drug is extensively metabolized into at least three major and two or more minor metabolites, but did not provide a detailed breakdown of the ADME parameters for each. nih.gov

Correlation of Exposure with Efficacy and Biological Markers

No data is available to correlate the exposure levels of this compound with treatment efficacy or specific biological markers. The majority of pharmacodynamic research for Amonafide has focused on linking the toxicity and response to the parent drug and its N-acetylated metabolite. nih.govascopubs.org

Exploratory Toxicology and Safety Assessment in Preclinical Models

The preclinical and clinical toxicology of Amonafide has been overwhelmingly linked to its metabolism into N-acetyl-amonafide by the N-acetyltransferase 2 (NAT2) enzyme. aacrjournals.orgnih.govaacrjournals.orgtaylorandfrancis.com The safety profile of this compound as a separate entity has not been detailed in the available research.

Identification of Toxicological Endpoints (Excluding Dosage Information)

Preclinical research on the metabolism of amonafide has identified several metabolites, with a primary focus on N-acetyl-amonafide due to its significant and variable toxicity related to patient acetylator phenotype. taylorandfrancis.comresearchgate.netnih.govaacrjournals.orgthno.orgascopubs.org However, detailed toxicological studies specifically characterizing the endpoints for the metabolite this compound are not extensively available in the public domain.

One study noted that in dogs, which have a deficiency in N-acetylating capacity, amonafide is metabolized to an N-demethylated form, alongside the N-oxide of the N,N-dimethylaminoethyl side chain. jst.go.jp This indicates that N-demethylation is a metabolic pathway for amonafide. The primary toxicological concerns for the parent compound, amonafide, and its well-studied N-acetylated metabolite revolve around myelosuppression, including leukopenia and thrombocytopenia. taylorandfrancis.comresearchgate.netcapes.gov.br

Given the limited specific data on this compound, a definitive profile of its toxicological endpoints remains to be fully elucidated.

| Compound Name |

| Amonafide |

| N-acetyl-amonafide |

| This compound |

| N-oxide of amonafide |

Comparative Safety Profile with Parent Compound

A direct comparative safety profile of this compound against its parent compound, amonafide, is not well-documented in publicly available preclinical studies. The vast majority of research has concentrated on the comparison between amonafide and its N-acetylated metabolite due to the latter's role in dose-limiting toxicities. aacrjournals.orgthno.org

The parent drug, amonafide, is known to cause myelosuppression. taylorandfrancis.comcapes.gov.br The formation of N-acetyl-amonafide, particularly in individuals who are "fast acetylators," has been linked to increased toxicity. taylorandfrancis.comnih.gov This has led to the development of amonafide derivatives, such as numonafides, which are designed to avoid this toxic acetylation pathway while maintaining anticancer activity. nih.govnih.gov

One study did identify the N-demethylated metabolite of amonafide in dogs, but it did not provide a comparative analysis of its safety or toxicity relative to the parent compound. jst.go.jp Without dedicated preclinical toxicological assessments of this compound, a comparison of its safety profile to that of amonafide cannot be definitively established.

| Compound | Key Safety Finding |

| Amonafide | Associated with myelosuppression. taylorandfrancis.comcapes.gov.br |

| N-acetyl-amonafide | Increased toxicity, especially in fast acetylators. taylorandfrancis.comnih.gov |

| This compound | Identified as a metabolite in dogs, but comparative safety data is not available. jst.go.jp |

Advanced Research Perspectives on N Desmethyl Amonafide

Structure-Activity Relationship (SAR) Studies of N-Desmethylated Naphthalimides

The process of N-demethylation is a significant metabolic pathway for many drugs, including those in the naphthalimide class. In the case of Amonafide (B1665376), metabolism to N'-Desmethyl Amonafide can occur in the body. Research into the biological activity of this metabolite is critical, as it may contribute to both the therapeutic effects and the toxicity profile of the parent drug.

The primary amine in this compound, compared to the secondary amine in Amonafide, can lead to altered physicochemical properties, such as polarity and hydrogen bonding capacity. These changes can, in turn, affect how the molecule interacts with its biological targets, primarily DNA and topoisomerase II. While specific studies focusing solely on the isolated activity of this compound are limited, the broader understanding of naphthalimide SAR suggests that modifications to the side chain are critical for biological activity. For instance, the basicity of the terminal amino group influences the compound's ability to interact with the DNA phosphate (B84403) backbone, a key step for DNA intercalation and subsequent inhibition of topoisomerase II. rhhz.net

It has been noted in the study of azonafide (B1242303), a related naphthalimide, that the mono-N'-desmethyl metabolite retained topoisomerase II inhibitory activity, albeit with lower potency than the parent compound. nih.gov This suggests that while the desmethylated form is still active, the presence of the methyl group in the parent compound may be optimal for this specific interaction.

The table below summarizes the key structural difference between Amonafide and its N'-desmethylated metabolite.

| Compound Name | Chemical Structure | Key Functional Group |

| Amonafide | C₁₆H₁₇N₃O₂ | Secondary Amine |

| This compound | C₁₅H₁₅N₃O₂ | Primary Amine |

The insights gained from SAR studies of metabolites like this compound can guide the rational design of new analogs with improved therapeutic profiles. A key challenge with Amonafide is its metabolism via N-acetylation by N-acetyltransferase 2 (NAT2), which can lead to variable toxicity among patients. nih.gov The design of analogs that are not subject to this acetylation, while retaining or enhancing anticancer activity, is a significant area of research.

Researchers have synthesized various naphthalimide derivatives to explore these possibilities. For example, moving the amino group from the 5-position to the 6-position on the naphthalimide ring has been shown to prevent N-acetylation by NAT2, while in some cases preserving the desired anticancer activities like DNA intercalation and topoisomerase II inhibition. nih.gov While these are not direct desmethylated analogs of this compound, they represent a strategy informed by the metabolic liabilities of the amonafide scaffold.

Furthermore, the synthesis of novel naphthalimide derivatives, such as those incorporating carboranes or heterocyclic moieties, aims to enhance properties like cytotoxicity, cell cycle arrest, and the induction of apoptosis. nih.govmdpi.com These efforts underscore the ongoing endeavor to refine the naphthalimide structure for better therapeutic outcomes, a process that benefits from understanding the role of metabolites like this compound.

Elucidating the Influence of Desmethylation on Biological Activity

Mechanistic Insights into Differential Activity and Selectivity

Understanding the precise mechanisms by which this compound exerts its effects at a molecular level is key to explaining any differences in activity and selectivity compared to its parent compound.

Molecular docking and computational modeling are powerful tools for visualizing and predicting how a molecule interacts with its biological target. nih.govnih.gov For naphthalimide-based drugs, these models can simulate the intercalation into DNA and the interaction with topoisomerase II. acs.org

While specific computational studies on this compound are not widely published, models of Amonafide provide a basis for inference. These studies show that the naphthalimide ring intercalates between DNA base pairs, while the side chain lies in the DNA groove. acs.org The terminal amino group of the side chain is crucial for this interaction. The change from a secondary amine in Amonafide to a primary amine in this compound would alter the hydrogen bonding potential and steric fit within the DNA groove, which could translate to a difference in binding affinity and inhibitory potency. Computational studies on other naphthalimide analogs have indeed shown that modifications to the side chain significantly impact DNA binding and topoisomerase II inhibition. rhhz.net

"Omics" technologies, such as transcriptomics and proteomics, provide a global view of the cellular response to a drug, revealing changes in gene expression and protein levels. nih.govnih.gov Such approaches can offer deep mechanistic insights that go beyond the primary drug-target interaction.

While specific omics data for this compound is not available, studies on Amonafide and other anticancer agents demonstrate the power of these techniques. For example, a study on Amonafide identified its potential for repositioning in digestive system cancers by analyzing shared differentially expressed genes (DEGs) in colorectal and liver cancers. plos.orgnih.gov This type of analysis could, in principle, be applied to this compound to understand its unique cellular impact. Proteomic studies can reveal downstream effects of drug action, such as the activation of apoptotic pathways or changes in cell cycle regulation. nih.gov

Molecular Docking and Computational Modeling of Target Interactions

Potential for Combination Therapies and Drug Repurposing

Exploring the use of this compound in combination with other therapies or for new indications is a forward-looking research perspective.

The rationale for combination therapies in cancer treatment is to target multiple pathways simultaneously, potentially leading to synergistic effects and overcoming drug resistance. science.gov Amonafide itself has been studied in combination with other agents like cytarabine (B982) for acute myeloid leukemia. clinicaltrials.gov Given that this compound retains some biological activity, its potential role in combination regimens could be an area of future investigation. However, without a clear understanding of its specific activity and toxicity profile, such research remains speculative.

Drug repurposing, or finding new uses for existing compounds, is an efficient strategy in drug discovery. plos.org "Omics" and computational approaches can help identify new potential targets and indications for a drug. nih.gov A comprehensive "omics" profile for this compound could reveal unexpected molecular signatures that suggest its utility in diseases other than those for which Amonafide was originally developed. However, as with combination therapies, a more thorough characterization of the compound's pharmacology is a necessary first step.

Synergistic Effects with Existing Antineoplastic Agents

The investigation into the synergistic potential of this compound, a metabolite of the antineoplastic agent amonafide, with other cancer therapies is a developing area of research. Direct studies focusing specifically on this compound's synergistic capabilities are limited. However, research on analogous compounds provides some insight. For instance, a study on azonafide, an analog of amonafide, identified its mono-N'-desmethyl metabolite as one of four metabolic products. nih.gov This N'-desmethyl metabolite of azonafide demonstrated decreased cytotoxicity and lower potency in inhibiting topoisomerase II compared to the parent compound, suggesting that N'-desmethylation represents a detoxification pathway rather than a bioactivation one for that specific agent. nih.gov

While the parent compound, amonafide, has shown improved antileukemic activity when used in combination with cytarabine in patients with secondary acute myeloid leukemia, this effect is attributed to amonafide itself. nih.gov Given that N'-desmethylation in related compounds appears to reduce cytotoxic activity, it is plausible that this compound may not be a significant contributor to synergistic effects. nih.gov Further research is required to directly assess the interaction of this compound with other antineoplastic agents to definitively characterize its potential role in combination chemotherapy.

Investigation of Non-Oncological Applications (e.g., Longevity Research)

Currently, there is a lack of published scientific literature investigating the non-oncological applications of this compound, including its potential role in longevity research. While its parent compound, amonafide, is listed in some general anti-aging compound libraries for screening purposes, no specific studies or data have emerged from these to suggest a direct application in this field. medchemexpress.com The research focus for amonafide and its metabolites has remained centered on their cytotoxic properties for cancer treatment. As such, the exploration of this compound for any non-oncological use, including longevity, remains a speculative area that is open to future investigation.

Biomarkers for Response and Toxicity Prediction

Pharmacogenetic Markers related to Metabolism (e.g., NAT2 phenotype)

The metabolism of amonafide is complex and significantly influenced by an individual's genetic makeup, which in turn affects the generation of its metabolites, including this compound. The primary pharmacogenetic determinant is the polymorphism in the N-acetyltransferase 2 (NAT2) gene. aacrjournals.orgnih.gov

Amonafide undergoes two major metabolic transformations:

N-acetylation: The arylamine group of amonafide is acetylated by the NAT2 enzyme to form N-acetyl-amonafide. nih.govrhhz.net The efficiency of this process depends on the NAT2 phenotype; individuals are classified as "fast" or "slow" acetylators based on their genetic variants. aacrjournals.orgnih.gov

N-demethylation: The N,N-dimethylaminoethyl side chain of amonafide is metabolized by the Cytochrome P450 1A2 (CYP1A2) enzyme, which results in the formation of this compound. nih.govresearchgate.net

A paradoxical relationship has been observed where patients who are "fast" acetylators experience greater toxicity from amonafide. nih.gov This is because the metabolite N-acetyl-amonafide acts as an inhibitor of the CYP1A2 enzyme. nih.gov In fast acetylators, the rapid production of N-acetyl-amonafide suppresses CYP1A2 activity, which in turn inhibits the oxidation and clearance of the parent drug, amonafide, leading to higher plasma concentrations and increased myelosuppression. nih.gov This intricate interplay means that the NAT2 phenotype is a critical pharmacogenetic marker that indirectly influences the metabolic pathway leading to this compound by modulating the activity of CYP1A2.

Table 1: Key Enzymes in Amonafide Metabolism

| Enzyme | Gene | Function in Amonafide Metabolism | Relevance of Genetic Polymorphism |

| N-acetyltransferase 2 | NAT2 | Catalyzes the N-acetylation of amonafide to form N-acetyl-amonafide. nih.govrhhz.net | Polymorphisms result in "fast" and "slow" acetylator phenotypes, which dictates the rate of N-acetyl-amonafide formation and is linked to drug toxicity. aacrjournals.orgnih.gov |

| Cytochrome P450 1A2 | CYP1A2 | Catalyzes the N-demethylation of amonafide's side chain to form this compound. nih.govresearchgate.net | Its activity is inhibited by the N-acetyl-amonafide metabolite, linking its function indirectly to the NAT2 phenotype. nih.gov |

Predictive Biomarkers for Therapeutic Outcome

The identification of biomarkers to predict the therapeutic outcome of amonafide treatment has focused on both pharmacogenetic and pharmacodynamic factors. The specific predictive value of measuring this compound levels has not been established.

A significant correlation has been found between the extent of hematological toxicity and the clinical response to amonafide. researchgate.net Studies have shown that patients who experience greater myelosuppression (leukopenia and thrombocytopenia) have higher response rates. researchgate.net This dose-limiting toxicity is directly linked to the patient's NAT2 acetylator status, which governs the concentration of amonafide and its N-acetylated metabolite. nih.gov Therefore, the NAT2 phenotype serves as a key predictive biomarker for both toxicity and, consequently, therapeutic efficacy. nih.govscispace.com A pharmacodynamic model developed for amonafide included the acetylator phenotype and the 24-hour N-acetyl-amonafide plasma concentration as factors for predicting white blood cell nadir. nih.gov

Furthermore, as amonafide is a topoisomerase II inhibitor, the expression level of its molecular target, the TOP2A enzyme, has been identified as a potential predictive biomarker. nih.govlarvol.com Higher expression of TOP2A in tumor cells may correlate with better sensitivity to topoisomerase inhibitors like amonafide. nih.gov While these markers are valuable, the direct role of this compound concentrations as a predictive biomarker for therapeutic outcome remains an uninvestigated aspect of amonafide pharmacology.

Future Directions in N Desmethyl Amonafide Research

Translation of Preclinical Findings to Clinical Investigation (Conceptual)

The successful transition of N'-Desmethyl Amonafide (B1665376) from preclinical models to human clinical trials hinges on a meticulously planned conceptual framework. This involves designing Phase I and II clinical trials that can validate the promising preclinical evidence. nih.govclinicaltrials.gov A primary objective would be to establish a comprehensive pharmacodynamic and pharmacokinetic profile in human subjects, drawing parallels and identifying divergences from Amonafide. nih.gov

Key considerations for this translational phase include:

Patient Population Selection: Identifying patient cohorts most likely to benefit from N'-Desmethyl Amonafide therapy. This could involve patients with specific cancer types that have shown sensitivity to Amonafide or those with particular genetic markers influencing drug metabolism. nih.govbibliotekanauki.pl

Biomarker Development: Establishing reliable biomarkers to monitor therapeutic response and potential toxicities. This could involve tracking the levels of specific proteins or genetic markers that are modulated by the compound's activity.

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies. Preclinical studies have shown Amonafide's potential in combination with drugs like cytarabine (B982), suggesting a similar approach for its desmethyl metabolite could be fruitful. clinicaltrials.gov

The conceptual framework for clinical investigation should be adaptive, allowing for modifications based on emerging data from initial trial phases. This iterative process will be crucial for optimizing the therapeutic window and ensuring patient safety.

Addressing Research Gaps and Unanswered Questions

Despite the knowledge gleaned from studies on Amonafide, several questions specifically concerning this compound remain unanswered. Addressing these gaps is critical for a comprehensive understanding of its pharmacological profile.

Key Research Gaps and Unanswered Questions:

| Research Area | Unanswered Questions | Potential Research Approach |

| Mechanism of Action | Does this compound exhibit a distinct mechanism of action compared to Amonafide? What are its specific molecular targets? | Comparative transcriptomic and proteomic analyses of cancer cells treated with Amonafide versus this compound. nih.gov |

| Metabolic Pathway | What is the complete metabolic pathway of this compound? Are there other significant metabolites formed? | In-depth metabolic profiling using advanced mass spectrometry techniques in both in vitro and in vivo models. |

| Drug Resistance | What are the potential mechanisms of resistance to this compound? | Development of resistant cell lines and subsequent genomic and proteomic analysis to identify resistance-conferring mutations or pathway alterations. |

| Pharmacogenomics | How do genetic variations in metabolic enzymes, such as N-acetyltransferases, influence the efficacy and toxicity of this compound? nih.gov | Correlating genetic polymorphisms with patient outcomes in future clinical trials. |

| Tumor Microenvironment | How does this compound interact with the tumor microenvironment? Does it modulate immune responses? | Co-culture studies with immune cells and tumor spheroids; in vivo studies in immunocompetent mouse models. |

Systematic investigation into these areas will provide a more complete picture of this compound's therapeutic potential and limitations.

Development of Advanced Analytical Techniques for this compound Quantitation (Conceptual)

Accurate and sensitive quantification of this compound in biological matrices is paramount for both preclinical and clinical research. While High-Performance Liquid Chromatography (HPLC) has been utilized for Amonafide and its metabolites, there is a need to develop and validate more advanced and robust analytical methods. nih.gov

Future analytical development could focus on:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and specificity compared to conventional HPLC-UV methods, enabling the detection of low-level metabolites and providing structural confirmation. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS can aid in the identification of unknown metabolites and provide a more comprehensive understanding of the drug's metabolic fate.

Development of Labeled Internal Standards: The synthesis of stable isotope-labeled this compound, such as this compound-d5, is crucial for accurate quantification in complex biological samples. scbt.com

Microsampling Techniques: The implementation of microsampling techniques, such as dried blood spot (DBS) analysis, would facilitate easier sample collection and storage, particularly in large-scale clinical trials.

The development of these advanced analytical techniques will be instrumental in generating high-quality pharmacokinetic and pharmacodynamic data, which are essential for regulatory approval and clinical implementation. ijnrd.org

Innovative Research Methodologies and Technological Advancements

The integration of cutting-edge research methodologies and technologies will be pivotal in accelerating the discovery and development process for this compound.

Innovative Methodologies and Their Applications:

| Methodology/Technology | Application in this compound Research |

| CRISPR-Cas9 Gene Editing | To validate the molecular targets of this compound by creating specific gene knockouts and observing the impact on drug sensitivity. |

| 3D Cell Culture and Organoids | To create more physiologically relevant in vitro models that better mimic the in vivo tumor microenvironment for efficacy and toxicity testing. rsc.org |

| Computational Modeling and AI | To predict drug-target interactions, simulate pharmacokinetic profiles, and identify potential biomarkers for patient stratification. |

| High-Throughput Screening (HTS) | To screen for synergistic drug combinations with this compound against a wide range of cancer cell lines. |

| In Vivo Imaging | To non-invasively monitor drug distribution, target engagement, and therapeutic response in real-time within living organisms. |

By embracing these innovative approaches, researchers can gain deeper insights into the biological activity of this compound, streamline the drug development pipeline, and ultimately enhance its potential as a novel anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for quantifying N'-Desmethyl Amonafide and its impurities in preclinical studies?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for quantification, ensuring a lower limit of quantification (LLOQ) ≤0.1% to detect trace impurities. Reference standards should be validated against pharmacopeial guidelines (e.g., USP Chapter ⟨1225⟩) to ensure accuracy. Include negative controls to distinguish impurities derived from synthesis (e.g., ≤0.15% desmethyl-related compounds, as seen in cyclobenzaprine studies) .

- Experimental Design : Triplicate runs with spiked recovery samples (80–120% of target concentration) to assess precision. Include a detailed protocol for sample preparation, specifying buffer composition and storage conditions to avoid degradation .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Document synthesis steps exhaustively, including catalyst purity, reaction temperature (±1°C tolerance), and solvent batch details. Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural validation. Raw spectral data should be archived in appendices for peer review .

- Data Validation : Compare yields and impurity profiles across three independent synthesis batches. Discrepancies >5% warrant re-evaluation of reaction conditions .

Advanced Research Questions

Q. How should contradictory data on this compound’s metabolic pathways be resolved?

- Case Analysis : If in vitro hepatic models (e.g., human liver microsomes) show metabolite formation rates conflicting with in vivo findings, consider:

- Tissue-Specific Metabolism : Mucosal tissues (e.g., buccal/sublingual) may lack enzymes for demethylation, as observed with desmethyl cyclobenzaprine .

- First-Pass Effect Bypass : Sublingual administration routes might reduce hepatic metabolism, requiring adjusted pharmacokinetic models .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Advanced Methodology :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values. Report 95% confidence intervals and goodness-of-fit metrics (R² ≥0.90) .

- Outlier Handling : Use Grubbs’ test for identifying outliers. Justify exclusion criteria in supplementary materials .

Methodological & Ethical Considerations

Q. How to design a study comparing this compound’s efficacy across multiple cell lines?

- Experimental Design :

- Cell Line Selection : Use ≥3 distinct lines (e.g., HeLa, A549, HepG2) to assess tissue-specific responses. Include rationale for lineage choices .

- Control Groups : Normalize data to vehicle-treated cells and a positive control (e.g., cisplatin for cytotoxicity).

Q. What safeguards ensure ethical compliance in animal studies involving this compound?

- Ethical Protocols :

- 3Rs Principle : Justify animal use via systematic literature review confirming no prior in vitro alternatives.

- Dose Justification : Conduct pilot studies to determine the minimum effective dose, reducing subject numbers .

Data Management & Reporting

Q. How should raw data from this compound studies be archived for reproducibility?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.